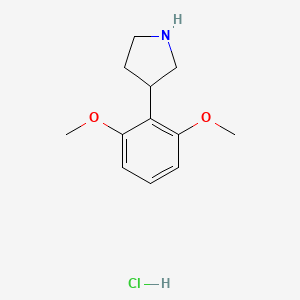

3-(2,6-Dimethoxyphenyl)pyrrolidine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(2,6-Dimethoxyphenyl)pyrrolidine;hydrochloride” is a chemical compound with the molecular formula C12H18ClNO2 . It has a molecular weight of 243.73 . The compound is typically stored at room temperature .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H17NO2.ClH/c1-14-10-4-3-5-11(15-2)12(10)9-6-7-13-8-9;/h3-5,9,13H,6-8H2,1-2H3;1H . This indicates the presence of a pyrrolidine ring substituted with a 2,6-dimethoxyphenyl group, and a hydrochloride salt.Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . The compound has a molecular weight of 243.73 .Scientific Research Applications

Synthesis and Characterization of Novel Polyimides

A study by Xiaolong Wang et al. (2006) highlights the synthesis and characterization of novel polyimides derived from pyridine-containing aromatic dianhydride monomers. These polyimides exhibit good thermal stability, outstanding mechanical properties, and low dielectric constants, making them suitable for applications in high-performance materials (Wang et al., 2006).

Photochemical Dimerization of Pyridines

The work by E. Taylor and R. O. Kan (1963) on the photochemical dimerization of 2-aminopyridines and 2-pyridones under ultraviolet irradiation demonstrates the potential for creating complex organic compounds through photodimerization, which can be pivotal in synthesizing new pharmaceuticals and materials (Taylor & Kan, 1963).

Metal-Organic Framework Structures

Research by S. Ghosh and P. K. Bharadwaj (2003) on the coexistence of water dimer and hexamer clusters in 3D metal-organic framework structures provides insights into the intricate hydrogen bonding and coordination polymers. This understanding is crucial for designing MOFs with specific properties for catalysis, gas storage, or separation applications (Ghosh & Bharadwaj, 2003).

Conducting Polymers from Low Oxidation Potential Monomers

A study by G. Sotzing et al. (1996) on conducting polymers derived from low oxidation potential monomers based on pyrrole via electropolymerization shows the potential for creating electrically conductive materials. These materials have applications in electronics and energy storage devices (Sotzing et al., 1996).

Recyclable Catalyst for Acylation

Zhihui Liu et al. (2014) discuss using 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for the acylation of inert alcohols. This research is significant for developing sustainable and efficient catalytic processes in organic synthesis (Liu et al., 2014).

Synthesis of Biologically Active Compounds

The synthesis and characterization of new biologically active pyrrolo[2,3-b]pyridine scaffolds by Farid M. Sroor (2019) demonstrate the potential for creating novel compounds with significant pharmacological activity. This research contributes to the development of new drugs and therapeutic agents (Sroor, 2019).

Safety and Hazards

properties

IUPAC Name |

3-(2,6-dimethoxyphenyl)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-14-10-4-3-5-11(15-2)12(10)9-6-7-13-8-9;/h3-5,9,13H,6-8H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFUYSVXUYAJYOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C2CCNC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine](/img/structure/B2699669.png)

![4-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]morpholine](/img/structure/B2699670.png)

![N-(2-methoxyphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2699676.png)

![2-(4-Fluorophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B2699678.png)

![N-benzyl-4-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2699680.png)

![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2699681.png)

![(NZ)-N-[2-(4-chlorophenyl)sulfanyl-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)ethylidene]hydroxylamine](/img/structure/B2699682.png)

![N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2699688.png)

![N-(benzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)-N-(2-morpholinoethyl)propanamide hydrochloride](/img/structure/B2699690.png)